1-Benzyl-3-methoxypiperidin-4-one
Overview
Description
1-Benzyl-3-methoxypiperidin-4-one (BMP) is an organic compound with a wide range of potential applications in the scientific and medical fields. BMP is a cyclic compound, composed of two benzene rings and a piperidine ring. It is a white solid at room temperature and has a molecular weight of 256.33 g/mol. BMP has a number of unique properties that make it useful for a variety of applications, such as its high solubility in a range of organic solvents, its low toxicity, and its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis of Piperidine Derivatives
- Research by Shirode et al. (2008) focused on synthesizing (3S,4R)-4-benzylamino-3-methoxypiperidine, a significant intermediate for the chiral synthesis of the drug Cisapride and its analogs. This synthesis provides a pathway for the development of important pharmaceutical compounds (N. M. Shirode et al., 2008).
- Okitsu et al. (2001) developed efficient methods for preparing piperidine derivatives, exploring their nucleophilic substitution reactions. This research expands the possibilities for creating diverse piperidine-based compounds with potential applications in medicinal chemistry (O. Okitsu et al., 2001).
Antimicrobial and Antioxidant Potential
- Harini et al. (2014) synthesized novel 1-methylpiperidin-4-one oxime esters and evaluated their antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new antimicrobial and antioxidant agents (S. T. Harini et al., 2014).
Selective Inhibitors
- Greiner et al. (2003) studied the dopamine transporter (DAT) inhibitory activity of N-benzylpiperidine analogs. This research is significant for understanding the mechanisms of selective inhibition of neurotransmitter transporters, which can have implications in treating neurological disorders (E. Greiner et al., 2003).
Potential Pharmaceutical Applications
- Diez et al. (1995) described a method for synthesizing 3-aminopiperidines from 4-piperidones, leading to the development of potential substance P antagonists. These compounds could be explored further for their therapeutic applications (A. Diez et al., 1995).
Cholinesterase Inhibitory Study
- Kumar Sukumarapillai et al. (2016) synthesized N-benzylpiperidine-4-one derivatives and evaluated their cholinesterase inhibitory activity, indicating their potential role in treating neurodegenerative diseases like Alzheimer's (Dileep Kumar Sukumarapillai et al., 2016).
Properties
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUOSKBRSTXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.